

## Spectroscopic Profile of Benzene, 1-dodecyl-3nitro-: A Technical Guide

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Compound of Interest		
Compound Name:	Benzene, 1-dodecyl-3-nitro-	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the organic compound **Benzene**, **1-dodecyl-3-nitro-**. Due to the limited availability of directly published spectra for this specific molecule, this guide synthesizes data from analogous compounds, including nitroaromatics and alkylbenzenes, to present a predictive spectroscopic profile. The information herein is intended to support researchers in the identification, characterization, and analysis of this and structurally related molecules.

## **Predicted Spectroscopic Data**

The following tables summarize the anticipated quantitative data for **Benzene**, **1-dodecyl-3-nitro-** based on the known spectral characteristics of its constituent functional groups.

## <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted Chemical Shifts ( $\delta$ ) in ppm relative to TMS



Proton Assignment	Expected Chemical Shift (ppm)	Multiplicity	Notes
Aromatic H (ortho to NO <sub>2</sub> )	8.1 - 8.3	d	Deshielded by the electron-withdrawing nitro group.[1]
Aromatic H (para to NO <sub>2</sub> )	7.6 - 7.8	t	
Aromatic H (ortho to dodecyl)	7.3 - 7.5	d	
Aromatic H (meta to NO <sub>2</sub> )	7.5 - 7.7	t	[1]
Benzylic CH2	2.6 - 2.8	t	Adjacent to the aromatic ring.
(CH <sub>2</sub> ) <sub>10</sub>	1.2 - 1.6	m	Overlapping signals of the alkyl chain.
Terminal CH₃	0.8 - 0.9	t	Typical chemical shift for a terminal methyl group.

# <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted Chemical Shifts ( $\delta$ ) in ppm



Carbon Assignment	Expected Chemical Shift (ppm)	Notes
Aromatic C-NO <sub>2</sub>	148 - 150	Quaternary carbon, deshielded.[1]
Aromatic C-dodecyl	140 - 145	Quaternary carbon.
Aromatic CH (ortho to NO <sub>2</sub> )	122 - 125	Shielded relative to other aromatic carbons due to anisotropy effects.[1]
Aromatic CH (para to NO <sub>2</sub> )	133 - 136	Deshielded by the nitro group.
Aromatic CH (meta to NO <sub>2</sub> )	128 - 130	[1]
Benzylic CH <sub>2</sub>	35 - 37	
(CH <sub>2</sub> ) <sub>10</sub>	22 - 32	Overlapping signals of the alkyl chain.
Terminal CH₃	14	

## **IR (Infrared) Spectroscopy**

Predicted Absorption Bands (wavenumber, cm<sup>-1</sup>)



Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity	Notes
N-O Asymmetric Stretch	1520 - 1560	Strong	Characteristic of aromatic nitro compounds.[2]
N-O Symmetric Stretch	1340 - 1370	Strong	Characteristic of aromatic nitro compounds.[2]
C-H Aromatic Stretch	3000 - 3100	Medium	[3]
C-H Aliphatic Stretch	2850 - 2960	Strong	[3]
C=C Aromatic Stretch	1450 - 1600	Medium-Weak	[4][5]
C-N Stretch	800 - 900	Medium	

## **Mass Spectrometry (MS)**

Predicted m/z values for key fragments



Fragment	Predicted m/z	Notes
[M]+ (Molecular Ion)	291	Corresponding to the molecular weight of C <sub>18</sub> H <sub>29</sub> NO <sub>2</sub> .
[M-NO <sub>2</sub> ]+	245	Loss of the nitro group.
[C <sub>6</sub> H <sub>4</sub> NO <sub>2</sub> ] <sup>+</sup>	122	Fragment corresponding to the nitrophenyl group.
[C9H19] <sup>+</sup>	127	Tropylium ion is a common fragment for alkylbenzenes. For dodecylbenzene, a prominent fragment is often observed at m/z 91, but fragmentation can vary.
[CnH2n+1] <sup>+</sup>	various	Series of fragments from the dodecyl chain.

## **UV-Vis (Ultraviolet-Visible) Spectroscopy**

Predicted Absorption Maxima (λ\_max)

Solvent	Expected λ_max (nm)	Notes
Ethanol/Methanol	250 - 280	Attributable to the $\pi \to \pi^*$ transition of the nitroaromatic system. The presence of the alkyl group may cause a slight bathochromic shift.[6][7][8]

## **Experimental Protocols**

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**



- Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).[9] For <sup>13</sup>C NMR, a higher concentration (50-100 mg) may be required.[9] The sample should be free of particulate matter.[9]
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition:
  - ¹H NMR: Acquire the spectrum using a standard pulse sequence. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.[10]
  - <sup>13</sup>C NMR: Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon.
- Data Processing: Process the raw data (Free Induction Decay FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

#### Infrared (IR) Spectroscopy

- Sample Preparation:
  - Thin Film (for oils/liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
  - Solid Film (for solids): Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone), drop the solution onto a salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.[11]
  - KBr Pellet (for solids): Mix a small amount of the solid sample with dry potassium bromide
     (KBr) powder and press the mixture into a thin, transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Obtain a background spectrum of the empty sample holder or pure salt plates/KBr. Then, run the spectrum of the prepared sample. The instrument measures the absorption of infrared radiation at different wavenumbers.



 Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

### **Mass Spectrometry (MS)**

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique that bombards the sample with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.[12][13] Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS.
- Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).[12]
- Detection: Detect the separated ions, and the resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.

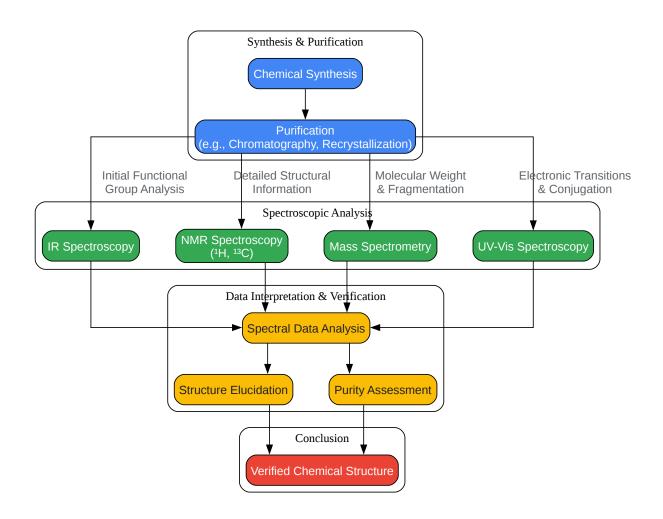
## **UV-Visible (UV-Vis) Spectroscopy**

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Fill a quartz cuvette with the sample solution and another with the pure solvent (as a blank). Place both in the spectrophotometer. The instrument scans a range of UV and visible wavelengths, typically from 200 to 800 nm, and records the absorbance of the sample relative to the blank.[6]
- Data Processing: The output is a spectrum of absorbance versus wavelength. The wavelength of maximum absorbance (λ\_max) is a key characteristic of the compound.

#### **Visualizations**



# General Workflow for Spectroscopic Analysis of a Synthesized Compound



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Caption: A generalized workflow for the spectroscopic analysis of a newly synthesized organic compound.

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